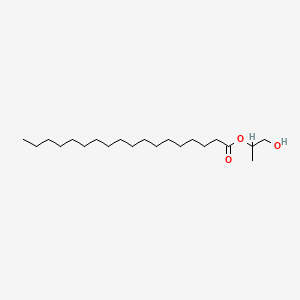

Propylene glycol 2-stearate

Description

Properties

CAS No. |

3539-36-4 |

|---|---|

Molecular Formula |

C21H42O3 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

1-hydroxypropan-2-yl octadecanoate |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h20,22H,3-19H2,1-2H3 |

InChI Key |

IBQWRULIBDEOPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol 2-stearate is synthesized through the esterification of propylene glycol with stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions often include elevated temperatures and controlled reaction times to ensure the formation of the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound can be carried out using batch or continuous processes. Batch processes are suitable for smaller production scales and a wide range of products, while continuous processes are more efficient for large-scale production with a narrow product range . Reactor design and process optimization are crucial for achieving high-quality emulsifiers .

Chemical Reactions Analysis

Types of Reactions: Propylene glycol 2-stearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid .

Common Reagents and Conditions: The esterification of propylene glycol and stearic acid requires a catalyst, such as p-toluenesulfonic acid, and elevated temperatures to drive the reaction to completion . Hydrolysis reactions typically involve the use of water and an acid or base catalyst to break the ester bond .

Major Products Formed: The primary product of the esterification reaction is this compound. Hydrolysis of this ester yields propylene glycol and stearic acid .

Scientific Research Applications

Food Industry Applications

Propylene glycol 2-stearate serves as a food emulsifier and stabilizer. Its primary functions include:

- Emulsification : It helps blend oil and water phases in food products, improving texture and consistency.

- Stabilization : It enhances the shelf life of products by preventing separation.

Table 1: Food Applications of this compound

| Application Type | Specific Uses |

|---|---|

| Emulsifier | Cake batters, icings, margarine |

| Stabilizer | Whipped toppings, ice cream |

| Texture Enhancer | Nondairy creamers, poultry fat |

| Antioxidant | Preserves freshness in baked goods |

Pharmaceutical Industry Applications

In pharmaceuticals, this compound is utilized as an inactive ingredient and serves multiple roles:

- Emulsifying Agent : It is used in topical formulations to enhance the delivery of active ingredients.

- Fatty Base : It is incorporated into suppositories and ointments for rectal administration.

Case Study: Absorption Enhancement

A study demonstrated that propylene glycol esters, including this compound, significantly enhance the percutaneous absorption of drugs through skin barriers. This property is particularly beneficial in transdermal drug delivery systems .

Cosmetic Industry Applications

This compound is widely used in cosmetic formulations due to its emollient properties:

- Skin Conditioning Agent : It helps maintain moisture levels in skin products.

- Surfactant : It aids in the formulation of creams and lotions by stabilizing emulsions.

Table 2: Cosmetic Applications of this compound

| Application Type | Specific Uses |

|---|---|

| Emollient | Moisturizers, lotions |

| Surfactant | Creams, makeup products |

| Viscosity Builder | Thickening agent in various formulations |

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) for food use and has been extensively studied for its safety in cosmetic and pharmaceutical applications. Toxicological assessments indicate low toxicity levels when used within recommended concentrations .

Mechanism of Action

Propylene glycol 2-stearate exerts its effects primarily through its emulsifying and skin-conditioning properties. As an emulsifier, it helps to stabilize mixtures of oil and water by reducing the surface tension between the two phases . In topical applications, it forms a barrier on the skin’s surface, helping to retain moisture and improve skin hydration .

Comparison with Similar Compounds

Monoesters vs. Diesters

- This compound (Monoester): Contains a single stearate group on the second carbon of propylene glycol. This configuration enhances its emulsifying efficiency in oil-in-water systems .

- Propylene Glycol Distearate (Diester) : Both hydroxyl groups of propylene glycol are esterified with stearic acid. This diester is more hydrophobic, making it suitable as a thickening agent in creams and ointments .

Fatty Acid Chain Length Variations

- Propylene Glycol Monolaurate: Features a shorter lauric acid chain (C12). The reduced chain length increases water solubility, favoring its use in food emulsification .

- Propylene Glycol Monoisostearate: Incorporates a branched C18 isostearic acid. Branching lowers melting points, improving spreadability in topical formulations .

Positional Isomerism

- Propylene Glycol 1-Stearate: The stearate group is esterified to the first carbon of propylene glycol.

Data Table: Structural and Functional Comparison

Q & A

Q. What analytical methods are recommended for distinguishing monoesters and diesters in propylene glycol 2-stearate?

To differentiate monoesters from diesters, high-performance liquid chromatography (HPLC) with a reverse-phase C18 column is commonly employed. The method involves comparing retention times against standards of known mono- and diesters. Quantification can be achieved using a calibration curve based on peak areas, as outlined in pharmacopeial protocols for similar esters like propylene glycol monolaurate . Additionally, hydroxyl and saponification values (as per USP/NF guidelines) provide complementary monoesters exhibit higher hydroxyl values, while diesters show elevated saponification values due to ester bond density .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of chromatographic and spectroscopic techniques:

- Gas Chromatography (GC) with flame ionization detection (FID) to quantify residual stearic acid and unreacted propylene glycol.

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm ester carbonyl peaks (~1740 cm⁻¹) and absence of free hydroxyl groups from unreacted glycol.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve esterification ratios by integrating signals for glycol backbone protons and stearate methylene groups .

Q. What standardized protocols exist for quantifying free propylene glycol in this compound formulations?

The USP-NF monograph for propylene glycol esters prescribes HPLC with refractive index detection. A test solution is prepared by dissolving the sample in a 1:1 water-methanol mixture, followed by injection and comparison against a standard curve of pure propylene glycol. Free glycol content should not exceed 5% (w/w) for monoesters, as per pharmacopeial limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies often arise from variations in esterification ratios or impurities. A systematic approach includes:

- Phase Solubility Analysis : Measure solubility in solvents like ethanol, hexane, and water at controlled temperatures (e.g., 25°C, 40°C).

- Purity Reassessment : Verify ester composition via HPLC and adjust for mono/diester ratios.

- Thermodynamic Modeling : Use Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .

Q. What experimental design strategies optimize lipase-catalyzed synthesis of this compound?

A mixture design combined with response surface methodology (RSM) is effective. Key variables include:

- Substrate Molar Ratio : 1:2 to 1:4 (propylene glycol:stearic acid).

- Enzyme Loading : 20–100% (w/w of glycol).

- Reaction Time/Temperature : 10–50 min at 25–65°C. Central composite designs help identify interactions between variables, with conversion efficiency as the response metric .

Q. How do researchers address stability challenges in this compound under varying pH and temperature conditions?

Stability studies should follow ICH Q1A guidelines:

- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months, analyzing ester hydrolysis via HPLC.

- pH-Dependent Degradation : Incubate in buffers (pH 3–9) and quantify free stearic acid release.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at storage conditions .

Data Interpretation and Methodological Considerations

Q. What statistical methods are appropriate for analyzing contradictory data in esterification efficiency studies?

Apply multivariate analysis (e.g., principal component analysis, PCA) to isolate variables causing discrepancies. For small datasets, non-parametric tests (e.g., Mann-Whitney U) compare median efficiencies across experimental groups. Meta-analysis of published data using random-effects models can identify consensus trends .

Q. How should researchers design experiments to evaluate the role of this compound in lipid nanoparticle formulations?

- Formulation Screening : Use a factorial design to vary ester concentration (0.1–5% w/w) and surfactant type.

- Critical Quality Attributes (CQAs) : Measure particle size (dynamic light scattering), zeta potential, and entrapment efficiency.

- Stability-Indicating Assays : Monitor colloidal stability under stress conditions (e.g., freeze-thaw cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.